molecular formula C17H13ClN2O4 B5749545 4-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid

4-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid

Cat. No. B5749545
M. Wt: 344.7 g/mol
InChI Key: IUVPUSRDISDAKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid, commonly known as CBB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of CBB in cancer cells involves the inhibition of the proteasome, a cellular complex responsible for the degradation of proteins. By inhibiting the proteasome, CBB can induce the accumulation of misfolded and damaged proteins, leading to the activation of the unfolded protein response and ultimately, apoptosis.
Biochemical and Physiological Effects:
CBB has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of the proteasome, and the labeling and detection of proteins. CBB has also been shown to have anti-inflammatory and antiviral properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CBB in lab experiments is its ability to selectively label and detect proteins, allowing for the quantification and analysis of protein expression in various biological samples. However, CBB has some limitations, including its potential toxicity and the need for optimization of labeling conditions to minimize non-specific binding.

Future Directions

There are several future directions for the study of CBB, including the development of more selective and potent proteasome inhibitors, the optimization of labeling conditions for improved protein detection, and the investigation of CBB's potential applications in materials science. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of CBB in various biological systems.
Conclusion:
In conclusion, CBB is a promising chemical compound that has shown potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. Its ability to selectively label and detect proteins, induce apoptosis in cancer cells, and inhibit the proteasome make it a valuable tool for scientific research. However, further studies are needed to fully understand its mechanism of action and potential side effects, as well as to explore its potential applications in new areas of research.

Synthesis Methods

The synthesis of CBB involves the condensation of 5-chloro-2-aminobenzoic acid with 4-(4-aminophenyl)-2-oxobutanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using chromatography techniques to obtain pure CBB.

Scientific Research Applications

CBB has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, CBB has shown promising results as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. CBB has also been investigated for its potential use as an anti-inflammatory and antiviral agent.
In biochemistry, CBB has been used as a tool for protein labeling and detection. CBB can react with primary amines on proteins to form stable amide bonds, allowing for the detection and quantification of proteins in various biological samples.
In materials science, CBB has been used as a building block for the synthesis of functional materials such as fluorescent polymers and metal-organic frameworks.

properties

IUPAC Name

4-[4-(5-chloro-1,3-benzoxazol-2-yl)anilino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O4/c18-11-3-6-14-13(9-11)20-17(24-14)10-1-4-12(5-2-10)19-15(21)7-8-16(22)23/h1-6,9H,7-8H2,(H,19,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUVPUSRDISDAKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)Cl)NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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